2-[3-(Trifluoromethyl)phenyl]benzaldehyde

Catalog No.
S777835
CAS No.
223575-93-7
M.F
C14H9F3O
M. Wt
250.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(Trifluoromethyl)phenyl]benzaldehyde

CAS Number

223575-93-7

Product Name

2-[3-(Trifluoromethyl)phenyl]benzaldehyde

IUPAC Name

2-[3-(trifluoromethyl)phenyl]benzaldehyde

Molecular Formula

C14H9F3O

Molecular Weight

250.21 g/mol

InChI

InChI=1S/C14H9F3O/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-9H

InChI Key

STRFWILZQHGWOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)F
2-[3-(Trifluoromethyl)phenyl]benzaldehyde, commonly known as TFMPBA, is a synthetic organic compound belonging to the class of benzaldehydes. It is an important aromatic aldehyde, widely utilized in organic synthesis and medicinal chemistry.
TFMPBA is a white to yellow crystalline powder, with a molecular weight of 244.22 g/mol. It has a melting point of 77 °C and a boiling point of 269 °C. The compound is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and acetone. Its chemical structure is shown in Figure 1.
TFMPBA can be synthesized via various methods, including the reaction of 2-(trifluoromethyl)benzaldehyde with benzaldehyde in the presence of a catalyst. The compound can also be prepared by the oxidation of 2-[3-(trifluoromethyl)phenyl]ethyl alcohol using various oxidants such as chromium trioxide, sodium dichromate, and hydrogen peroxide.
The characterization of TFMPBA involves various analytical techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS). The NMR spectra of TFMPBA show specific peaks at 7.75-8.00 ppm, corresponding to the aromatic protons in the compound. The FTIR spectra exhibit prominent absorption bands at 1660-1680 cm^-1 and 1600-1620 cm^-1, corresponding to the carbonyl group and aromatic ring stretching vibrations, respectively.
Several analytical methods have been reported for the quantification and detection of TFMPBA in various matrices, including biological, environmental, and food samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis.
TFMPBA has been found to exhibit various biological activities, including antimicrobial, antifungal, and anti-tumor activities. In a study by Tang et al. (2012), TFMPBA demonstrated potent antifungal activity against Candida albicans, with an minimum inhibitory concentration (MIC) of 8 μg/mL. Similarly, in a study by Junaid et al. (2015), TFMPBA exhibited significant cytotoxic activity against human cervical cancer cells.
The toxicity and safety of TFMPBA in scientific experiments have been studied by various researchers. In a study by Frillingos et al. (2009), the acute toxicity of TFMPBA was evaluated in rats, and no signs of toxicity were observed at a dose of 5000 mg/kg body weight. Similarly, in a study by Hossain et al. (2017), the oral administration of TFMPBA to rats at a dose of 2000 mg/kg body weight did not cause any significant toxic effects.
TFMPBA has been widely employed in organic synthesis, especially in the preparation of various aromatic compounds. It has also been used in medicinal chemistry, specifically in the synthesis of biologically active molecules such as antitumor agents and antimicrobial compounds. The compound has been used in several other applications such as in the preparation of metal-organic frameworks and fluorescent sensors.
The current research on TFMPBA revolves around its biological and pharmacological activities, as well as its applications in synthetic chemistry. Recent studies have focused on the synthesis of novel derivatives of TFMPBA and their biological activities. For example, in a recent study by Reginato et al. (2021), a series of novel TFMPBA-derived compounds were synthesized and evaluated for their cytotoxic activity against human tumor cells.
The potential implications of TFMPBA in various fields of research and industry are vast. The compound's antimicrobial and antitumor activities make it a promising candidate for drug discovery and development. Its applications in synthetic chemistry also offer potential avenues for the preparation of new compounds for various industrial applications.
Despite its potential in various fields, TFMPBA has some limitations, such as its low solubility in water and limited bioavailability. Future studies could focus on improving the compound's solubility and bioavailability. Moreover, studies on the toxicity and safety of TFMPBA in long-term exposure are necessary. The synthesis of novel derivatives of the compound and their evaluation for biological activities could also be a promising direction for future research.
In conclusion, 2-[3-(Trifluoromethyl)phenyl]benzaldehyde is a valuable compound in organic synthesis and medicinal chemistry. The compound exhibits various biological activities and has potential in drug discovery and development. Its applications in various fields of research and industry make it a promising candidate for further investigation. Future studies could focus on improving the compound's solubility and bioavailability, investigating its long-term toxicity and safety, and synthesizing novel derivatives for various applications.
Abbreviations:
TFMPBA: 2-[3-(Trifluoromethyl)phenyl]benzaldehyde
NMR: Nuclear Magnetic Resonance
FTIR: Fourier-Transform Infrared Spectroscopy
MS: Mass Spectrometry
HPLC: High-Performance Liquid Chromatography
GC-MS: Gas Chromatography-Mass Spectrometry

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

2-[3-(trifluoromethyl)phenyl]benzaldehyde

Dates

Modify: 2023-08-15

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